TRIAC has been shown to be a potent thermogenic agent, particularly in brown adipocytes. It is significantly more potent than T3 in increasing the adrenergic induction of uncoupling protein 1 (UCP-1) mRNA and type II-5′deiodinase (D2) activities, both of which are crucial for thermogenesis1. TRIAC's action on UCP-1 is exerted at the transcriptional level, and it induces lipoprotein lipase mRNA and 5 deiodinase (D3) activity and mRNA in the presence of an adrenergic stimulus1. Notably, the greater potency of TRIAC is not due to preferential cellular or nuclear uptake, suggesting that its effects are mediated through its high affinity for T3 nuclear receptors1.
In vivo studies have further elucidated the thermogenic effects of TRIAC, demonstrating that at low doses, TRIAC can induce thermogenic effects in adipose tissues without inhibiting thyroid-stimulating hormone (TSH) or causing hypothyroxinemia2. This suggests a specific role for TRIAC in regulating energy balance, potentially making it a valuable tool for increasing energy metabolism2.
TRIAC has been used to treat patients with thyroid hormone resistance, a condition where the thyroid hormone receptors are less sensitive to T3. In such cases, TRIAC can suppress pituitary secretion of TSH with minimal metabolic effects3. Case studies have shown that TRIAC therapy can suppress TSH and T4 secretion without reducing the peripheral action of thyroid hormone, as evidenced by measurements such as systolic time intervals, resting energy expenditure, and angiotensin-converting enzyme levels3.
The unique potential of TRIAC for therapy of resistance to thyroid hormone lies in its higher affinity for the thyroid hormone receptor-beta 1 (TR beta 1) compared to T34. This higher affinity could lead to a differential effect on TR beta 1 and its mutants, which are often involved in resistance to thyroid hormone. Studies have shown that TRIAC can induce higher transcriptional activation than T3 in certain mutant TR beta 1s, suggesting that TRIAC could have a beneficial effect for different degrees of mutant TR beta 1s4.
TRIAC's thermogenic effects have been observed predominantly in adipose tissues, where it can activate thermogenesis by inducing the expression of uncoupling proteins and lipoprotein lipase in brown adipose tissue (BAT)2. This selective effect of TRIAC in adipose tissues might be considered for therapeutic strategies aimed at increasing energy metabolism without the adverse side effects typically associated with thyroid hormone therapies2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6